

# Application Notes and Protocols for Segigratinib Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing and administration of **Segigratinib hydrochloride** (also known as 3D185) in mouse models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel FGFR and CSF-1R inhibitor.

### Overview of Segigratinib Hydrochloride (3D185)

Segigratinib (3D185) is a potent, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Its dual inhibitory action allows it to target both tumor cells driven by aberrant FGFR signaling and the tumor-supportive microenvironment by modulating tumor-associated macrophages (TAMs).[1][2][3] Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models.[1][4]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical in vivo studies of Segigratinib (3D185) in mice.

Table 1: In Vivo Efficacy of Segigratinib (3D185) in Xenograft Mouse Models[1][4]



| Mouse<br>Model | Cell Line                          | Treatmen<br>t            | Dose<br>(mg/kg) | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Tumor<br>Growth<br>Inhibition<br>(%) |
|----------------|------------------------------------|--------------------------|-----------------|-----------------------------|-------------------------|--------------------------------------|
| Nude Mice      | NCI-H1581<br>(FGFR1-<br>amplified) | Segigratini<br>b (3D185) | 12.5            | Oral                        | Daily                   | 60.4                                 |
| Nude Mice      | NCI-H1581<br>(FGFR1-<br>amplified) | Segigratini<br>b (3D185) | 25              | Oral                        | Daily                   | 74.9                                 |
| Nude Mice      | NCI-H1581<br>(FGFR1-<br>amplified) | Segigratini<br>b (3D185) | 50              | Oral                        | Daily                   | 96.4                                 |
| Nude Mice      | SNU16<br>(FGFR2-<br>amplified)     | Segigratini<br>b (3D185) | 25              | Oral                        | Daily                   | Significant inhibition               |
| Nude Mice      | SNU16<br>(FGFR2-<br>amplified)     | Segigratini<br>b (3D185) | 50              | Oral                        | Daily                   | Significant inhibition               |

Note: Specific tumor growth inhibition percentages for the SNU16 model were not detailed in the provided search results.

## Experimental Protocols In Vivo Antitumor Efficacy Study in Xenograft Models

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of Segigratinib (3D185) in a subcutaneous xenograft mouse model.

#### Materials:

- Segigratinib hydrochloride (3D185)
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)



- Female BALB/c nude mice (6-8 weeks old)
- Cancer cell line with FGFR amplification (e.g., NCI-H1581 or SNU16)
- Matrigel
- Sterile PBS
- Calipers
- Oral gavage needles

#### Procedure:

- · Cell Culture and Implantation:
  - Culture the selected cancer cell line under appropriate conditions.
  - $\circ$  Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100  $\mu$ L.
  - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:
  - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width2)/2.
  - When tumors reach a mean volume of approximately 100-200 mm3, randomly assign mice into treatment and control groups (n=8-10 mice per group).
- Drug Preparation and Administration:
  - Prepare a stock solution of Segigratinib hydrochloride in a suitable vehicle.
  - On the day of administration, dilute the stock solution to the desired final concentrations (e.g., 1.25 mg/mL, 2.5 mg/mL, and 5 mg/mL for 12.5, 25, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).



- Administer the prepared Segigratinib solution or vehicle to the respective groups via oral gavage daily.
- Efficacy Evaluation:
  - Continue daily treatment for the duration of the study (e.g., 21-28 days).
  - Measure tumor volume and body weight 2-3 times per week.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Data Analysis:
  - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

## Visualizations Signaling Pathway of Segigratinib (3D185)





Click to download full resolution via product page

Caption: Dual inhibition of FGFR and CSF-1R signaling by Segigratinib.

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for a xenograft mouse model efficacy study.

### Logical Relationship: Dosing, Exposure, and Response



Click to download full resolution via product page



Caption: Relationship between dosing, exposure, and therapeutic response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Segigratinib Hydrochloride in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579901#dosing-and-administration-of-segigratinib-hydrochloride-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com